Piperidin-3-yl morpholine-4-carboxylate
Description
Properties
CAS No. |
1539710-70-7 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
piperidin-3-yl morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-4-6-14-7-5-12)15-9-2-1-3-11-8-9/h9,11H,1-8H2 |
InChI Key |
RERNJVYGIPNGGW-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)OC(=O)N2CCOCC2 |
Canonical SMILES |
C1CC(CNC1)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Piperidin-3-yl morpholine-4-carboxylate derivatives have been investigated for their potential as antidiabetic agents. Research indicates that compounds containing morpholine and piperidine moieties can effectively inhibit metabolic enzymes involved in glucose metabolism. For instance, derivatives have shown promising results as sodium-glucose cotransporter (SGLT) inhibitors, which are crucial in managing diabetes mellitus .
Case Study: In Vivo Efficacy
A study demonstrated that a specific derivative of piperidin-3-yl morpholine exhibited significant blood glucose-lowering effects in diabetic models. The compound acted as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and reducing food intake, which are vital for diabetes management .
Antitumor Activity
Mechanism of Action
Research has highlighted the antitumor properties of this compound. The compound has been shown to induce apoptosis in various cancer cell lines through caspase pathway activation. This mechanism suggests its potential as an anticancer therapeutic agent.
Case Study: Apoptosis Induction
In laboratory settings, piperidin-3-yl morpholine was tested on human cancer cell lines using the MTT assay to evaluate cell viability. Results indicated a significant reduction in viability at concentrations above 10 µM, with an IC50 value around 15 µM. Flow cytometry analysis confirmed that the compound effectively induced apoptosis.
Antimicrobial Applications
Efficacy Against Bacteria
This compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Testing
Using disk diffusion methods, the compound showed zones of inhibition ranging from 12 mm to 18 mm against these bacteria. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antibacterial agent.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique chemical structure allows for the production of complex organic molecules used in various applications, including pharmaceuticals and agricultural chemicals .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between piperidin-3-yl morpholine-4-carboxylate and related compounds:
Key Observations:
Functional Groups :
- This compound’s ester linkage and morpholine group may enhance solubility compared to phenyl- or tert-Boc-substituted analogs (e.g., the compound in ) .
- The ethyl tetrahydropyridine derivative () shares an ester group but incorporates a bulkier tetrahydropyridine core, which may reduce membrane permeability compared to the simpler piperidine-morpholine structure .
Niraparib’s higher molecular weight (320.40 g/mol) reflects its complex indazole and tosylate groups, which contribute to its PARP inhibition mechanism .
Preparation Methods
Step 1: Preparation of 4-(1-benzyl piperidin-4-yl) morpholine dihydrochloride
- Reactants: 1-benzyl-4-piperidone and morpholine.
- Solvent: Toluene.
- Conditions: Heated to 110 °C to remove water via a knockout drum, then continued heating for 2 hours.
- Catalyst: Raney nickel processed through dehydrated alcohol.
- Hydrogenation: Conducted under 10 kg/cm² pressure at 50 °C for 36 hours.
- Workup: Reaction mixture filtered, washed with ethanol, evaporated, dissolved in ethanol, and treated with 36% concentrated hydrochloric acid.
- Isolation: Solid 4-(1-benzyl piperidin-4-yl) morpholine dihydrochloride obtained by cooling and filtration.
- Yield: Typically around 87-89%.
Step 2: Preparation of 4-morpholino piperidine (final product)
- Starting material: 4-(1-benzyl piperidin-4-yl) morpholine dihydrochloride.
- Solvent: t-Butanol.
- pH adjustment: Potassium carbonate solution added to raise pH above 11.
- Conditions: Heated at 60 °C and stirred for 30 minutes.
- Hydrogenation: Addition of 10% Pd/C catalyst, reaction under 40 kg/cm² hydrogen pressure at 50 °C for 8 hours.
- Isolation: Product obtained after filtration and separation.
- Yield: Approximately 89-92%.
Summary Table of Key Reaction Parameters and Yields
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Step 1: Formation of dihydrochloride salt | 1-benzyl-4-piperidone + morpholine | Toluene | Raney Nickel | 110 (initial), 50 (hydrogenation) | 10 | 36 | 87-89 | Water removal via knockout drum; HCl treatment |
| Step 2: Final hydrogenation and deprotection | Dihydrochloride salt + K2CO3 | t-Butanol | 10% Pd/C | 60 (pH adjustment), 50 (hydrogenation) | 40 | 8 | 89-92 | pH > 11 critical; high hydrogen pressure |
Mechanistic and Practical Considerations
- Water removal: Essential in step 1 to drive condensation and avoid side reactions.
- Hydrogenation: Two distinct hydrogenation steps are employed; the first reduces the intermediate, the second removes protecting groups and completes the formation of the morpholino piperidine.
- pH control: Maintaining pH above 11 is critical in step 2 to ensure deprotonation and facilitate hydrogenation.
- Catalyst choice: Raney nickel and Pd/C are used in different steps for selective hydrogenation.
- Pressure and temperature: Elevated hydrogen pressure (up to 40 kg/cm²) and moderate temperatures (50-60 °C) optimize reaction rates and yields.
Alternative and Related Synthetic Approaches
While the above method is the most detailed and industrially relevant, other synthetic strategies for related compounds involve:
- One-pot synthesis and functionalization techniques for heterocyclic compounds, such as 1,3,4-oxadiazoles, which may inspire modifications in the synthesis of morpholine derivatives.
- Curtius rearrangement and other carbamate formation methods for introducing carboxylate groups on nitrogen atoms, as seen in related pharmaceutical intermediates.
- Late-stage functionalization using catalytic coupling and amination strategies to diversify the piperidine and morpholine scaffolds.
These methods, however, are less directly applied to this compound but provide conceptual frameworks for synthetic improvements.
Q & A
Q. What are the standard synthetic routes for Piperidin-3-yl morpholine-4-carboxylate, and how can researchers optimize yield and purity?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions involving piperidine and morpholine carboxylate precursors. For example, tert-butyl-protected morpholine intermediates (e.g., tert-butyl 3-((4-(2-nitrophenoxy)butoxy)methyl)morpholine-4-carboxylate) can undergo deprotection and functionalization to introduce the piperidinyl moiety . Optimization involves adjusting reaction time, temperature, and catalysts (e.g., palladium for cross-coupling). Purity is enhanced using column chromatography or recrystallization, monitored by HPLC with UV detection (≥95% purity threshold) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : 1H/13C NMR confirms structural integrity, with piperidine protons appearing as multiplets (δ 1.5–3.0 ppm) and morpholine resonances near δ 3.5–4.0 ppm .
- LC-MS : Validates molecular weight ([M+H]+ ion) and detects impurities (e.g., unreacted intermediates) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups . Raw spectral data should be archived in appendices for reproducibility .
Q. What pharmacological screening strategies are recommended for initial evaluation of this compound?
Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases, phosphodiesterases, or receptors (e.g., serotonin/dopamine transporters) at 1–100 µM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (IC50 determination) .
- Solubility/logP : Employ shake-flask methods to assess bioavailability potential .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in scaling these methods?
Catalytic asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) can introduce stereochemistry at the piperidine C3 position . For example, (R)-paroxetine synthesis uses a key chiral piperidinyl intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol) via enzymatic resolution . Challenges include low catalyst turnover (≤50% yield in enantioselective steps) and racemization during deprotection. Microreactor systems may improve scalability by controlling exothermic reactions .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?
Contradictions often stem from assay variability or off-target effects. Mitigation strategies:
- Dose-response curves : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric methods .
- Molecular docking : Compare binding poses across protein conformations (e.g., PDB structures) to explain divergent activities .
Q. What computational approaches are suitable for predicting the metabolic stability of this compound?
- CYP450 metabolism : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Metabolite identification : Combine molecular dynamics simulations with LC-HRMS/MS to trace hydroxylation or N-dealkylation pathways .
Methodological Guidance
Q. How should researchers design controls for toxicity studies involving this compound?
Q. What statistical frameworks are optimal for analyzing dose-dependent effects in pharmacological assays?
Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 calculations. Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
